(9,9-Dipentylfluoren-2-yl)boronic acid
Overview
Description
(9,9-Dipentylfluoren-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a fluorenyl moiety substituted with two pentyl groups at the 9-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.
Scientific Research Applications
(9,9-Dipentylfluoren-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of (9,9-Dipentylfluoren-2-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions . The compound acts as an organoboron reagent, which is a key component in these reactions .
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, such as this compound, transfers the organic group from boron to the transition metal .
Biochemical Pathways
The main biochemical pathway affected by this compound is the carbon-carbon bond formation . This compound plays a crucial role in the SM cross-coupling reaction, which is a widely used method for creating carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is asolid at room temperature and has a predicted density of 1.28±0.1 g/cm3 . Its boiling point is predicted to be 546.3±60.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s high fluorescence efficiency also suggests potential applications in optoelectronic devices .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It’s also soluble in some organic solvents at room temperature, such as dichloromethane, acetonitrile, and chloroform . These factors can influence the compound’s action, efficacy, and stability.
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . The future of “(9,9-Dipentylfluoren-2-yl)boronic acid” and similar compounds likely lies in these areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dipentylfluoren-2-yl)boronic acid typically involves the borylation of a fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for various functional groups .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (9,9-Dipentylfluoren-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds, such as carbon-oxygen or carbon-nitrogen bonds, using copper catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are typically employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Chan-Lam Coupling: Produces aryl ethers or aryl amines.
Comparison with Similar Compounds
(9,9-Dimethylfluoren-2-yl)boronic acid: Similar structure but with methyl groups instead of pentyl groups.
(9,9-Dioctylfluoren-2-yl)boronic acid: Similar structure but with octyl groups instead of pentyl groups.
Uniqueness: (9,9-Dipentylfluoren-2-yl)boronic acid is unique due to its specific alkyl substitution, which imparts distinct solubility and electronic properties. These properties make it particularly suitable for applications in materials science and organic electronics .
Properties
IUPAC Name |
(9,9-dipentylfluoren-2-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BO2/c1-3-5-9-15-23(16-10-6-4-2)21-12-8-7-11-19(21)20-14-13-18(24(25)26)17-22(20)23/h7-8,11-14,17,25-26H,3-6,9-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFLHIBNVHQOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCC)CCCCC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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